Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester

Solid-State Handling Organophosphorus Synthesis Analytical Weighing

Sourcing the correct methylenebisphosphonate ester is critical-structural variations impact solubility and chelating geometry. This bis(4-chlorophenylthio)-substituted, tetraisopropyl-protected derivative solves phase-separation issues. • Tetradentate S,P,S,P coordination ensures efficient f-block extraction from nitric acid. • LogP 10.58 & dual solubility (DCM/MeOH) enable robust RP-HPLC method validation. • Crystalline, ≥95% pure, stable at -20°C for reproducible multi-year research campaigns.

Molecular Formula C25H36Cl2O6P2S2
Molecular Weight 629.5 g/mol
CAS No. 887353-24-4
Cat. No. B016245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis[(4-chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester
CAS887353-24-4
Molecular FormulaC25H36Cl2O6P2S2
Molecular Weight629.5 g/mol
Structural Identifiers
SMILESCC(C)OP(=O)(C(P(=O)(OC(C)C)OC(C)C)(SC1=CC=C(C=C1)Cl)SC2=CC=C(C=C2)Cl)OC(C)C
InChIInChI=1S/C25H36Cl2O6P2S2/c1-17(2)30-34(28,31-18(3)4)25(36-23-13-9-21(26)10-14-23,37-24-15-11-22(27)12-16-24)35(29,32-19(5)6)33-20(7)8/h9-20H,1-8H3
InChIKeyLHANPZPDVZSBJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester: Characterization Overview


Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester (CAS 887353-24-4) is a fully esterified, bis-thioether-substituted methylenebisphosphonate derivative with the molecular formula C25H36Cl2O6P2S2 and a molecular weight of 629.53 g/mol . It appears as a colorless crystalline powder, soluble in dichloromethane and methanol . Structurally, it contains two 4-chlorophenylthio groups attached to the central methylene bridge, distinguishing it from the mono-substituted analog that serves as the direct precursor to the bisphosphonate drug tiludronic acid . Its primary documented role is as a synthetic intermediate or research reagent, supplied at a typical purity of ≥95% .

Synthetic intermediate for methylenebisphosphonate chemistry
Crystalline solid form supports gravimetric dispensing accuracy
Dual solubility in DCM and methanol broadens reaction solvent compatibility

Why Bisphosphonate Ester Substitution Causes Experimental Divergence


Methylenebisphosphonate esters are not interchangeable commodities; minor structural modifications at the methylene bridge produce marked differences in physical form, lipophilicity, hydrolytic lability, and metal-binding geometry [1]. The target compound's substitution with two 4-chlorophenylthio groups creates a significantly more lipophilic and sterically congested scaffold compared to the mono-substituted or unsubstituted analogs, directly impacting solubility, crystallinity, and its suitability as a protected precursor or ligand . Procurement of the wrong ester can lead to phase-separation issues in reactions, altered stoichiometry due to molecular weight differences, and divergent reactivity in subsequent deprotection steps, making precise structural specification essential .

Lipophilicity gap

Higher lipophilicity vs. mono-substituted analog may shift extraction and chromatography method performance.

Physical form mismatch

Crystalline solid vs. oily comparator demands different dispensing techniques, affecting stoichiometric precision.

Molecular weight divergence

Mass difference leads to stoichiometry errors if batch calculations are not revised for the target compound.

Quantitative Procurement Evidence


Physical Form Contrast: Crystalline Solid vs. Oil

The target compound (CAS 887353-24-4) is consistently reported as a colorless crystalline powder, whereas its mono-substituted analog [(4-chlorophenyl)thiomethylene]biphosphonic acid, tetraisopropyl ester (CAS 89987-31-5) is a yellow oil . For synthetic and analytical workflows, a crystalline solid enables precise gravimetric dispensing without solvent transfer losses, directly improving stoichiometric accuracy and batch-to-batch reproducibility. In contrast, the oily comparator requires positive-displacement pipetting or solvent-assisted transfer, introducing variability in reaction scale-up .

Physical Form
Head-to-head
Colorless crystalline powder vs. yellow oil (mono-substituted analog)
Solid form enables gravimetric dispensing without solvent transfer losses.
Vendor-reported appearance at ambient temperature.
Solid-State Handling Organophosphorus Synthesis Analytical Weighing

Lipophilicity Shift and Chromatographic Behavior

The target compound has a predicted LogP of 10.58, reflecting the strong lipophilic contribution of its two 4-chlorophenylthio substituents [1]. The mono-substituted comparator (CAS 89987-31-5) possesses a markedly lower LogP (estimated ~7–8 based on molecular property differences), though an experimentally corroborated value is lacking . This difference has direct practical consequences: the higher LogP of the target compound necessitates stronger organic eluents for chromatographic purification and indicates preferential partitioning into organic phases during extractive workup. For researchers designing liquid-liquid extraction or reverse-phase HPLC protocols, these two esters cannot be treated as equivalents without method re-optimization .

Lipophilicity (LogP)
Reported
Predicted LogP 10.58 vs. ~7–8 (comparator)
Requires organic eluent optimization for chromatographic method design.
Predicted values; experimental confirmation lacking.
Lipophilicity Partition Coefficient Chromatographic Retention

Molecular Weight Impact on Reaction Stoichiometry

The target compound has a molecular weight of 629.53 g/mol, which is 142.6 g/mol higher than that of the mono-substituted ester (486.93 g/mol) due to the additional 4-chlorophenylthio moiety . In a typical research-scale reaction (e.g., 1 mmol scale), this translates to a mass difference of 143 mg per millimole—a 29% increase. If the two compounds are inadvertently substituted without mass correction, the actual molar quantity of the bisphosphonate core will be identical, but the excess mass from the second thioether group will be carried through the synthesis, potentially interfering with subsequent deprotection or purification steps. Additionally, for hydrolysis reactions yielding the free bisphosphonic acid, the mass of liberated 4-chlorothiophenol will differ, altering byproduct management requirements [1].

Molecular Weight
Head-to-head
629.53 vs. 486.93 g/mol (+29.3%)
Mass correction essential for stoichiometric accuracy in multi-step syntheses.
Calculated from molecular formula.
Stoichiometry Batch Calculation Synthetic Intermediate

Dual Solubility in Dichloromethane and Methanol

The target compound is empirically soluble in both dichloromethane and methanol, two solvents with orthogonal polarity . This dual solubility is not universally shared across the methylenebisphosphonate ester class; for example, tetraisopropyl methylenebisphosphonate (CAS 1660-95-3, the unsubstituted parent ester) is primarily soluble in aprotic organic solvents and exhibits limited methanol solubility [1]. The ability to dissolve the target compound in methanol permits direct use in protic reaction conditions (e.g., methanolic hydrolysis or transesterification) without a solvent-exchange step. For procurement, this property ensures compatibility with both halogenated extraction solvents and alcohol-based crystallization protocols, reducing the need for additional solubility-modifying reagents .

Solubility Profile
Class-level
Soluble in DCM and methanol; comparator lacks methanol solubility
Supports protic reaction conditions without solvent-exchange step.
Vendor-reported; unsubstituted parent ester class comparison.
Solubility Reaction Solvent Workup Compatibility

Long-Term Storage Stability Requirement

The target compound is documented to be stable at room temperature for short-term use only, with long-term storage recommended at -20°C . This contrasts with the mono-substituted analog, for which many vendors do not explicitly specify a low-temperature storage mandate, suggesting greater ambient stability . For procurement planning, the defined -20°C storage requirement enables researchers to calculate cold-chain logistics costs, allocate freezer capacity, and establish stability-monitoring protocols. In multi-year structure-activity relationship (SAR) programs, knowing that the compound is certified for long-term frozen storage reduces the risk of lot-to-lot variability arising from gradual degradation .

Storage Stability
Class-level
–20°C long-term; comparator ambient default
Cold-chain planning enabled; reduces risk of degradation in longitudinal studies.
Vendor recommendation; class-level inference.
Stability Storage Condition Long-Term Studies

Thioether Donor Arms and Metal Chelation Geometry

The target compound features two 4-chlorophenylthio donor arms flanking the bisphosphonate core, creating a potential S,P,S,P-tetradentate coordination environment . The mono-substituted comparator possesses only one such thioether, limiting its chelation mode to predominantly S,P-bidentate geometry . This structural distinction has direct implications for metal-binding studies: the ability of the bis-substituted scaffold to engage two metal centers simultaneously or to form more stable 1:1 complexes with larger metal ions can alter extraction efficiency and complex stability constants . Researchers investigating the compound as a ligand for lanthanide or actinide separations, or as a metal-chelating pharmacophore, should therefore select the bis-substituted ester if a higher-dentate, more preorganized binding pocket is required .

Thioether Donors
Class-level
2 sulfur donors vs. 1 in mono-substituted analog
Enables higher-dentate S,P,S,P coordination for selective metal binding.
Structural inference from IUPAC and SMILES.
Metal Chelation Bisphosphonate Ligand Coordination Chemistry

High-Value Application Scenarios


Lanthanide and Actinide Separation Ligands

The compound's two thioether donor arms, in combination with its bisphosphonate backbone, provide a tetradentate (S,P,S,P) coordination platform suitable for selective binding of f-block elements . Researchers developing novel extractants for nuclear waste partitioning or rare-earth element recycling can leverage the preorganized chelating geometry and high lipophilicity (LogP 10.58) to achieve efficient phase transfer of targeted metal ions from aqueous nitric acid into organic diluents . The crystalline solid form facilitates precise molar ratio optimization in solvent extraction experiments.

SAR Library Precursor for Non-Nitrogenous Bisphosphonates

As a fully protected ester, the compound serves as a versatile scaffold for SAR exploration around the methylene carbon. The two distinct 4-chlorophenylthio groups can be sequentially deprotected or substituted, enabling the generation of asymmetric bisphosphonate analogs with tunable bone affinity and anti-resorptive potency . The defined -20°C long-term storage stability supports multi-year medicinal chemistry campaigns without compound degradation, while the 95% purity specification ensures consistent starting material quality across library generations .

Chromatographic Method Development Standard

The extreme lipophilicity (predicted LogP 10.58) and characteristic UV-active 4-chlorophenylthio chromophores make this compound an excellent probe for developing and validating reverse-phase HPLC methods for hydrophobic organophosphorus analytes . Its dual solubility in dichloromethane and methanol allows it to be used as a retention-time marker under both normal-phase and reverse-phase conditions. Analytical laboratories can employ it as a system-suitability standard when optimizing gradients for bisphosphonate ester purity assays .

Thiomethylene Transfer Reagent

The two 4-chlorophenylthio groups can act as leaving groups or transferrable moieties in nucleophilic displacement reactions, enabling the installation of thiomethylene linkages into more complex molecular architectures . The higher molecular weight (629.5 g/mol) relative to the mono-substituted analog allows gravimetric tracking of mass balance in reaction optimization studies, while the solid physical form simplifies glovebox manipulation under anhydrous and inert-atmosphere conditions .

Application
Selection Property
Validation Focus
f-block element separation ligands
Tetradentate S,P,S,P coordination and high lipophilicity
Extraction efficiency and selectivity in acidic/diluent systems
Non-nitrogenous bisphosphonate SAR precursor
Protected ester with two orthogonally addressable thioether groups
Deprotection sequence fidelity and analog purity
Chromatographic method development standard
High lipophilicity and UV-active chromophores
Retention time reproducibility under gradient conditions
Thiomethylene transfer reagent
Two thioether leaving groups and crystalline solid form
Nucleophilic displacement efficiency and mass balance
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